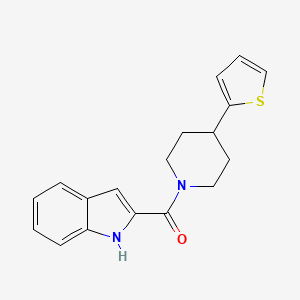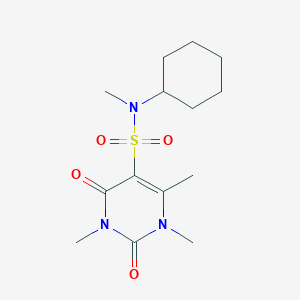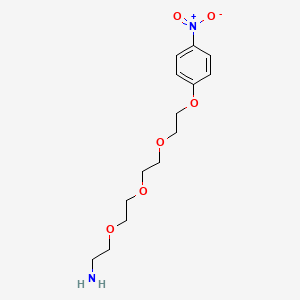![molecular formula C22H20N4O2 B2489360 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1795297-23-2](/img/structure/B2489360.png)
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This heterocyclic structure is known for its significant role in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the development of various drugs, including covalent inhibitors . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be involved in various biochemical pathways depending on their specific targets. They can affect the activity of enzymes, receptors, or other proteins, leading to changes in the downstream effects of these pathways .
Preparation Methods
The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Utilizing 2-aminopyridines and ketones under catalytic conditions.
Oxidative Coupling: Employing transition metal catalysts to facilitate the formation of the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining various reactants in a single reaction vessel to streamline the synthesis process.
Industrial production methods often leverage these synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace specific functional groups on the molecule.
Common reagents include transition metal catalysts, oxidizing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea has diverse applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea include other imidazo[1,2-a]pyridine derivatives. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties . Examples include:
Imidazo[1,2-a]pyridine derivatives: Known for their diverse applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine derivatives: Exhibiting significant anti-proliferative activity against certain cancer cell lines.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(23-13-15-28-17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)20-16-26-14-7-6-12-21(26)24-20/h1-12,14,16H,13,15H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMGWYJBCYMLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)

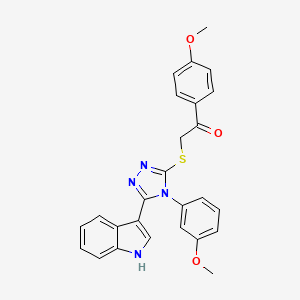
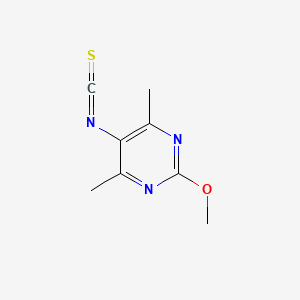
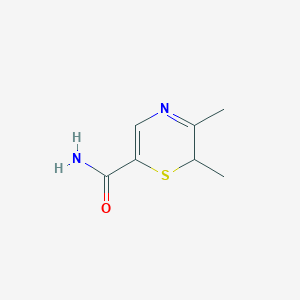

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)
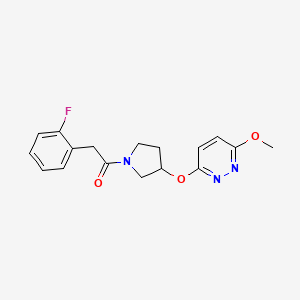
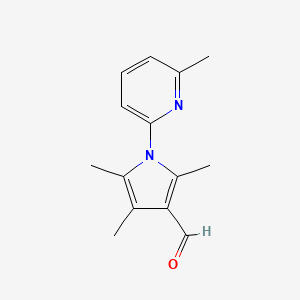
![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)
